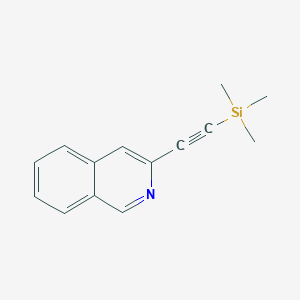

3-((Trimethylsilyl)ethynyl)isoquinoline

Description

Significance of Isoquinoline (B145761) Derivatives in Organic Synthesis and Heterocyclic Chemistry

Isoquinoline derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in medicinal chemistry and organic synthesis. nbinno.comwisdomlib.org The core structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold found in numerous natural products, particularly alkaloids like papaverine (B1678415) and morphine. amerigoscientific.comthieme-connect.deuop.edu.pk This structural motif is also integral to a wide array of synthetic molecules.

The broad spectrum of pharmacological activities associated with the isoquinoline framework underscores its importance in drug discovery. nih.gov These activities include anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties. wisdomlib.orgamerigoscientific.comnih.gov The planar nature of the isoquinoline ring system and the potential for substitution at various positions allow for the fine-tuning of its biological activity and pharmacokinetic properties, making it an invaluable template for designing new pharmaceutical agents. nbinno.com Beyond medicinal applications, isoquinoline derivatives are utilized in materials science, for instance, as ligands in the synthesis of metal-organic frameworks (MOFs) and as fluorosensors. amerigoscientific.comnih.gov

Role of Ethynyl (B1212043) Groups and Trimethylsilyl (B98337) (TMS) Acetylenes as Synthetic Handles

Ethynyl groups are highly versatile functional groups in organic synthesis. The carbon-carbon triple bond serves as a reactive site for a multitude of chemical transformations, including coupling reactions, cycloadditions, and additions. This reactivity allows for the construction of complex molecular architectures from simpler precursors.

Trimethylsilyl (TMS) acetylenes, such as trimethylsilylacetylene (B32187), are particularly valuable as synthetic intermediates. petraresearch.com The TMS group functions as a protecting group for the terminal alkyne, preventing its participation in unwanted side reactions. wikipedia.orgchemicalbook.com A key advantage of this protection is that the TMS group can be selectively and easily removed under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to regenerate the terminal alkyne for subsequent reactions. wikipedia.orgchemicalbook.com

TMS-protected alkynes are extensively used in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orgnih.gov Employing a TMS-protected alkyne instead of acetylene (B1199291) gas, which is hazardous and difficult to handle, prevents undesirable secondary coupling reactions and offers the convenience of using a stable liquid reagent. petraresearch.comwikipedia.org The steric and electronic properties of the TMS group can also play a crucial role in controlling the chemo- and regioselectivity of certain reactions. nih.gov This strategic use of TMS acetylenes provides a powerful method for the controlled and stepwise elaboration of molecular structures.

Structural Context of 3-((Trimethylsilyl)ethynyl)isoquinoline within the Isoquinoline Scaffold

This compound is a derivative where a trimethylsilylethynyl moiety is attached to the third carbon atom (C3) of the isoquinoline ring system. The position of substituents on the isoquinoline core is crucial as it significantly influences the molecule's electronic properties, reactivity, and steric environment. ontosight.ai

The electronic landscape of the isoquinoline ring is dictated by the electron-withdrawing nitrogen atom, which affects the reactivity at different positions. Nucleophilic substitution reactions typically occur at the C1 position. uop.edu.pk The introduction of functional groups at the C3 position can be achieved through various synthetic strategies, including palladium-catalyzed coupling reactions. For example, 3-haloisoquinolines can react with terminal alkynes like (trimethylsilyl)acetylene in Sonogashira coupling reactions to form the corresponding C-C bond. thieme-connect.de

The attachment of the linear and sterically defined (trimethylsilyl)ethynyl group at the C3 position provides a versatile synthetic handle. This group can be used in subsequent transformations; for instance, the TMS group can be cleaved to yield 3-ethynylisoquinoline (B3339218), which can then participate in further coupling reactions, enabling the construction of more complex and diverse molecular architectures. This makes this compound a valuable building block for creating novel isoquinoline-based compounds for various research applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-isoquinolin-3-ylethynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NSi/c1-16(2,3)9-8-14-10-12-6-4-5-7-13(12)11-15-14/h4-7,10-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTOSPSCGVALNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60517604 | |

| Record name | 3-[(Trimethylsilyl)ethynyl]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86521-11-1 | |

| Record name | 3-[2-(Trimethylsilyl)ethynyl]isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86521-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Trimethylsilyl)ethynyl]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Trimethylsilyl Ethynyl Isoquinoline and Analogues

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis is a cornerstone for the construction of complex organic molecules, providing powerful tools for the formation of C-C bonds. wikipedia.org For the synthesis of alkynyl-substituted heterocycles like 3-((trimethylsilyl)ethynyl)isoquinoline, palladium- and copper-catalyzed reactions are of paramount importance.

The Sonogashira cross-coupling reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, which utilizes a palladium catalyst and a copper co-catalyst, is widely employed for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org

The direct introduction of the trimethylsilyl (B98337) ethynyl (B1212043) group onto the isoquinoline (B145761) ring is typically achieved via the Sonogashira coupling of a halo-isoquinoline with ethynyltrimethylsilane. The reaction conditions are crucial for achieving high yields and minimizing side products.

Catalytic Systems: The choice of the palladium catalyst is a significant factor. While various palladium sources such as Pd(OAc)₂, Pd₂(DBA)₃, and Pd(PPh₃)₄ can catalyze the reaction, PdCl₂(PPh₃)₂ is often found to be highly active. beilstein-journals.org The active catalyst is a Pd(0) species, which can be formed in situ from a Pd(II) precursor through reduction by amines or phosphine (B1218219) ligands present in the reaction mixture. wikipedia.orglibretexts.org

Reaction Conditions: The Sonogashira reaction is generally carried out under mild conditions, often at room temperature, which contributes to its wide applicability in the synthesis of complex molecules. wikipedia.org An amine base, such as triethylamine, piperidine, or diisopropylamine, is essential for the reaction to proceed. wikipedia.orgorganic-chemistry.org The base plays a crucial role in the catalytic cycle, and it is typically used in excess or as the solvent. wikipedia.org While traditionally conducted under anhydrous and anaerobic conditions to protect the air-sensitive Pd(0) complexes, modern protocols have been developed that allow the reaction to be performed in aqueous media or under ambient atmosphere. wikipedia.orgorganic-chemistry.org

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | libretexts.orgbeilstein-journals.org |

| Copper Co-catalyst | Copper(I) iodide (CuI) | wikipedia.org |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | wikipedia.org |

| Solvent | Triethylamine, Tetrahydrofuran (B95107) (THF) | researchgate.netorganic-chemistry.org |

| Temperature | Room Temperature to Reflux | wikipedia.orgresearchgate.net |

| Atmosphere | Inert (Nitrogen or Argon) | wikipedia.org |

Precursors: The primary precursors for the synthesis of this compound via Sonogashira coupling are a 3-haloisoquinoline and (trimethylsilyl)acetylene. The reactivity of the aryl halide is dependent on the halogen, with the general trend being I > OTf > Br >> Cl. wikipedia.org Consequently, 3-iodoisoquinoline (B3055760) or 3-bromoisoquinoline (B184082) are the most common substrates. Aryl triflates (OTf) can also be employed as effective coupling partners. wikipedia.org (Trimethylsilyl)acetylene is a convenient reagent as it is a liquid and the trimethylsilyl (TMS) group serves as a protecting group, preventing reaction at the other end of the acetylene (B1199291). wikipedia.org This TMS group can be readily removed later if the terminal alkyne is desired. wikipedia.org

Substrate Scope: The Sonogashira reaction exhibits a broad substrate scope, tolerating a wide variety of functional groups on both the aryl halide and the alkyne. wikipedia.org This versatility allows for its application in the synthesis of a diverse range of substituted isoquinolines and related heterocyclic architectures. The reaction can be successfully applied to both electron-rich and electron-poor aryl halides. organic-chemistry.org This wide applicability has made the Sonogashira coupling a vital tool in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org

Co-Catalysts: The Sonogashira reaction traditionally employs a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst. wikipedia.org The role of the copper is to react with the terminal alkyne to form a copper(I) acetylide intermediate. wikipedia.orgnumberanalytics.com This copper acetylide is a more reactive species that facilitates the transfer of the alkynyl group to the palladium center in the transmetalation step, thereby increasing the rate and efficiency of the reaction. wikipedia.orgnumberanalytics.com However, the presence of copper can sometimes lead to the undesired homocoupling of the alkyne (Glaser coupling), which has prompted the development of copper-free Sonogashira protocols. wikipedia.org

Ligands: Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. libretexts.orgnumberanalytics.com Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly used to stabilize the Pd(0) catalyst. numberanalytics.com The choice of ligand can significantly influence the efficiency of the catalytic cycle. libretexts.org For instance, electron-rich and sterically bulky phosphine ligands can enhance the rate of the oxidative addition step, which is often the rate-limiting step of the reaction. libretexts.org In recent years, N-heterocyclic carbenes (NHCs) have also emerged as effective ligands for palladium in Sonogashira couplings, offering high stability and catalytic activity. libretexts.orgorganicreactions.org

| Component | Function | Common Examples | Reference |

|---|---|---|---|

| Palladium Catalyst | Main catalyst for C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | libretexts.org |

| Copper(I) Co-catalyst | Activates alkyne, facilitates transmetalation | CuI | wikipedia.org |

| Phosphine Ligands | Stabilize Pd(0) center, modulate reactivity | Triphenylphosphine (PPh₃) | numberanalytics.com |

| N-Heterocyclic Carbene (NHC) Ligands | Highly stable and active ligands | IPr NHC | wikipedia.orglibretexts.org |

| Base | Neutralizes HX, regenerates catalyst | Triethylamine, Piperidine | wikipedia.org |

While palladium catalysis is key for introducing the alkynyl group onto a pre-existing isoquinoline ring, copper catalysis offers powerful methods for constructing the isoquinoline scaffold itself from simpler, alkyne-containing precursors. Copper salts are attractive catalysts due to their low cost and toxicity compared to precious metals. researchgate.net

Copper-catalyzed annulation and cyclization reactions have emerged as efficient strategies for synthesizing substituted isoquinolines. researchgate.net One notable method involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. nih.govsemanticscholar.org This approach allows for the facile synthesis of various isoquinoline derivatives under simple and mild conditions, often using water as a green solvent and without the need for additional ligands. nih.gov The reaction demonstrates good functional group tolerance and high atom economy. nih.govsemanticscholar.org For instance, starting with an appropriately substituted ortho-alkynylaryl oxime, a Cu(I) catalyst can trigger an intramolecular cyclization to form the isoquinoline ring system. nih.gov This methodology provides an alternative route to access isoquinoline analogues that can then potentially undergo further functionalization, such as Sonogashira coupling.

Copper-Catalyzed Annulation and Cyclization Reactions

Copper-Catalyzed Cycloaddition Reactions Involving Ethynyl Moieties

Copper-catalyzed reactions are a cornerstone of modern organic synthesis. In the context of isoquinoline synthesis, copper catalysis facilitates intramolecular cyclization pathways. One such method involves the Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. rsc.orglookchem.comnih.govrsc.orgresearchgate.net This reaction proceeds efficiently in water, an environmentally benign solvent, and does not require external ligands or additives. rsc.orglookchem.comnih.govrsc.orgresearchgate.net The process is initiated by the intramolecular cyclization of the ortho-alkynylaryl oxime derivative, catalyzed by Cu(I), to form an intermediate which then undergoes further transformation to yield the isoquinoline product. nih.gov For instance, the reaction of (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime in the presence of a copper catalyst in water at elevated temperatures leads to the formation of 1-methyl-3-phenylisoquinoline (B8776708) in high yield. rsc.orgnih.gov

Another notable copper-catalyzed approach is the synthesis of isoquinoline derivatives through the condensation of ortho-alkynyl aromatic aldehydes or ketones with urea. researchgate.net While not a cycloaddition in the strictest sense, this condensation-cyclization cascade provides a direct route to the isoquinoline core.

Furthermore, a novel and synthetically efficient Cu(II) catalyzed oxidation-dipolar cycloaddition-aromatization cascade reaction has been developed for the one-pot synthesis of pyrrolo[2,1-a]isoquinolines, which are biologically important fused isoquinoline systems. rsc.org

| Starting Material | Catalyst | Reagents/Conditions | Product | Yield (%) |

| (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime | CuI | H₂O, 80 °C | 1-methyl-3-phenylisoquinoline | 92 |

| ortho-alkynyl aromatic aldehydes/ketones | Copper salts | Urea | Isoquinoline derivatives | - |

| Naphthoquinone and tetrahydroisoquinoline | CuI | - | Pyrrolo[2,1a]isoquinolino-quinones | - |

Rhodium-Catalyzed C-H Activation and Annulation Strategies

Rhodium catalysis has emerged as a powerful tool for the construction of isoquinoline skeletons through C-H activation and subsequent annulation. These methods are characterized by their high efficiency and atom economy.

Rhodium(III)-catalyzed cascade reactions often involve a sequence of C-H activation, cyclization, and condensation steps. A notable example is the intermolecular cyclization of oximes and diazo compounds, which proceeds under mild conditions without the need for external oxidants. acs.org This reaction releases dinitrogen and water as the only byproducts. Another efficient method involves the reaction of benzimidates with allyl carbonates, where the allyl carbonate acts as a C2 synthon, leading to the formation of isoquinoline derivatives with the liberation of hydrogen gas.

A three-component tandem annulation reaction catalyzed by Rh(III) has also been developed for the synthesis of isoquinolone derivatives from 2-oxazolines, iodonium (B1229267) ylides, and carboxylic acids under redox-neutral conditions. acs.orgresearchgate.netrsc.org This one-pot synthesis is characterized by readily available starting materials, a broad functional group tolerance, and high yields. acs.orgresearchgate.netrsc.org

The annulative coupling of various aromatic precursors with alkynes is a prominent strategy in rhodium-catalyzed isoquinoline synthesis. oup.com A common approach involves the C-H activation of a directing group on an aromatic ring, followed by the insertion of an alkyne and subsequent cyclization. For example, 3-aryl-1,2,4-oxadiazoles undergo a direct annulative coupling with alkynes in the presence of a Rh(III) catalyst. oup.comresearchgate.net In this reaction, the oxadiazole ring serves as both a directing group and an internal oxidant. oup.comresearchgate.net Similarly, 3-aryl-1,2-benzisoxazoles react with alkynes to produce 2-(1-isoquinolinyl)phenols. oup.com

Aryl ketone O-acyloxime derivatives have also been successfully employed in Rh(III)-catalyzed synthesis of isoquinolines with internal alkynes. acs.org This transformation occurs through a redox-neutral sequence involving C-H vinylation via ortho-rhodation and subsequent C-N bond formation. acs.org Furthermore, a general rhodium-catalyzed oxidative coupling between internal alkynes and aryl aldimines affords 3,4-disubstituted isoquinolines in good yields and with high regioselectivity. lookchem.com

| Starting Material 1 | Starting Material 2 | Catalyst System | Product Type |

| 3-Aryl-1,2,4-oxadiazoles | Alkynes | Rh(III) | 1-(Acylamino)isoquinolines |

| 3-Aryl-1,2-benzisoxazoles | Alkynes | CpRh(III) | 2-(1-Isoquinolinyl)phenols |

| Aryl ketone O-acyloxime derivatives | Internal alkynes | [CpRhCl₂]₂-NaOAc | Substituted isoquinolines |

| Aryl aldimines | Internal alkynes | Rhodium catalyst | 3,4-Disubstituted isoquinolines |

Iridium(III)-Catalyzed Cyclization Approaches

Iridium(III) catalysis offers an alternative pathway for the synthesis of isoquinoline derivatives. A highly efficient method involves the iridium(III)-catalyzed cyclization of aryl ketoximes with internal alkynes. This reaction proceeds without the need for an external oxidant and demonstrates a broad substrate scope, tolerating various functional groups to produce a range of isoquinolines in good to excellent yields. researchgate.net

Cobalt-Catalyzed Annulation Methods

First-row transition metals, such as cobalt, have gained attention for their application in C-H activation/annulation reactions. Cobalt-catalyzed methods provide an economical and sustainable alternative to noble metal catalysts. One notable example is the enantioselective synthesis of C-N axially chiral isoquinolinones through a cobalt-catalyzed C-H activation and annulation process. researchgate.net This reaction proceeds under mild conditions using a chiral salicyl-oxazoline (Salox) ligand and oxygen as the oxidant, accommodating a wide range of benzamides and alkynes. researchgate.net

Furthermore, a Cp*-free cobalt-catalyzed C-H activation/annulation has been developed for the synthesis of isoquinolines using a traceless N,O-bidentate directing group. acs.org In this system, the N-O bond of an α-imino-oxy acid acts as an internal oxidant, and the reaction is effective with both terminal and internal alkynes. acs.org Another significant advancement is the cobalt(II)-catalyzed decarboxylative C-H activation/annulation of benzamides and alkynyl carboxylic acids, which allows for a switchable cyclization to either isoquinolones or isoindolinones with high selectivity. colab.wsnih.gov

| Starting Material 1 | Starting Material 2 | Catalyst System | Product Type | Key Feature |

| Benzamides | Alkynes | Co(OAc)₂·4H₂O / Chiral Salox ligand | C-N axially chiral isoquinolinones | Enantioselective |

| α-Imino-oxy acids | Alkynes | Cp*-free Cobalt catalyst | Isoquinolines | Traceless directing group |

| Benzamides | Alkynyl carboxylic acids | Co(OAc)₂·4H₂O | Isoquinolones or Isoindolinones | Switchable selectivity |

Silver-Catalyzed Cascade Cyclization

Silver-catalyzed reactions have been employed to construct isoquinoline-containing structures through cascade cyclization pathways. A novel method for synthesizing isoquinolones involves a silver(I)-catalyzed intramolecular cyclization and an oxazole (B20620) ring-opening reaction. nih.gov This process utilizes silver acetate (B1210297) as a cost-effective catalyst and proceeds under mild conditions. nih.gov The proposed mechanism involves the activation of the alkyne by silver acetate, followed by nucleophilic attack from the nitrogen atom of the oxazole ring. nih.gov

Additionally, silver catalysis has been utilized in cascade radical bicyclization reactions to produce γ-lactam containing isoquinolinediones. acs.org This strategy is highly atom- and step-economical, allowing for the formation of multiple C-C and C-N bonds in a single step. acs.org Another approach involves the silver-catalyzed decarboxylative radical cascade cyclization to access benzimidazo[2,1-a]isoquinolin-6(5H)-ones.

| Reaction Type | Catalyst | Starting Materials | Product Type |

| Intramolecular cyclization and oxazole ring opening | Silver(I) acetate | - | Isoquinolones |

| Cascade radical bicyclization | Silver catalyst | N-phenyl-4-pentenamides and N-methyl-N-methacryloylbenzamides | γ-Lactam containing isoquinolinediones |

| Decarboxylative radical cascade cyclization | K₂S₂O₈/AgNO₃ | Functionalized 2-arylbenzoimidazoles and carboxylic acids | Benzimidazo[2,1-a]isoquinolin-6(5H)-ones |

Metal-Free Synthetic Routes for Ethynyl-Substituted Heterocycles

While many syntheses of alkynyl-substituted heterocycles rely on transition-metal catalysis, there is a growing development of metal-free alternatives to avoid potential metal contamination in the final products. These methods often employ common reagents to activate substrates and facilitate cyclization.

One prominent strategy involves the use of hypervalent iodine reagents to activate alkynes. For instance, a metal-free [2 + 2 + 1] annulation of alkynes, nitriles, and an oxygen atom can be achieved using iodosobenzene (B1197198) (PhIO) in combination with a strong Brønsted acid like triflic acid (TfOH). acs.org This approach enables the regioselective synthesis of highly substituted oxazoles from terminal alkynes and nitriles. acs.org Another approach utilizes iodine in the presence of an additive to construct sulfonylated imidazoles from amidines and aryl alkynyl aldehydes. nih.gov

Brønsted acids themselves can serve as effective catalysts. A synergistic Brønsted acid catalytic system has been shown to synthesize highly substituted quinolines via the carbonamination of unactivated alkynes. uni-rostock.de Additionally, sustainable methods using combinations like p-toluenesulfonic acid (TsOH·H₂O) with oxygen as an oxidant have been developed for synthesizing heterocycles like quinazolinones and benzimidazoles from sustainable methine sources. rsc.org These metal-free approaches offer a valuable toolbox for the synthesis of various ethynyl-substituted heterocycles, including analogues of the isoquinoline framework.

Table 1: Examples of Metal-Free Synthetic Routes for Heterocycles This table is interactive and can be sorted by clicking on the headers.

| Heterocycle | Key Reagents | Reactants | Reference |

|---|---|---|---|

| Oxazoles | PhIO, TfOH | Alkynes, Nitriles | acs.org |

| Quinolines | Brønsted Acid System | Unactivated Alkynes, Azides | uni-rostock.de |

| Pyrroles | Iodine | Alkynes, TMSCN, Formamides | nih.gov |

| Imidazoles | AcOH or TBHP | Amidines, Aryl Alkynyl Aldehydes | nih.gov |

| Quinazolinones | TsOH·H₂O, O₂ | Bis-nucleophiles, Alcohols | rsc.org |

Multi-Component Reactions for Isoquinoline Framework Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency, atom economy, and operational simplicity. nih.gov They allow for the rapid construction of complex molecules, such as the isoquinoline framework, from simple precursors.

A versatile method for synthesizing highly substituted isoquinolines involves the trapping of metalated o-tolualdehyde tert-butylimines with various nitriles. harvard.edu This approach can assemble as many as four components in a single operation, offering extraordinary structural versatility. harvard.edu Another strategy utilizes a copper(I)-catalyzed three-component reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) (CH₃CN) to produce densely functionalized isoquinolines through a tandem process involving N atom transfer. organic-chemistry.org

Furthermore, catalyst-free MCRs have been developed. For example, the reaction of ortho-alkynyl aryl aldehydes with benzamidine (B55565) under microwave irradiation provides 3-substituted isoquinolines in excellent yields. researchgate.net MCRs can also be used to build fused isoquinoline systems. A three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid yields complex 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org These reactions highlight the power of MCRs to rapidly generate molecular complexity and construct diverse isoquinoline libraries.

Table 2: Overview of Multi-Component Reactions for Isoquinoline Synthesis This table is interactive and can be sorted by clicking on the headers.

| Isoquinoline Type | Components | Catalyst/Conditions | Reference |

|---|---|---|---|

| Highly Substituted Isoquinolines | o-Tolualdehyde imine, Nitrile, Electrophiles | nBuLi, TMP | harvard.edu |

| Densely Functionalized Isoquinolines | 2-Bromoaryl ketone, Terminal alkyne, CH₃CN | Copper(I) | organic-chemistry.org |

| 3-Substituted Isoquinolines | ortho-Alkynyl aryl aldehyde, Benzamidine | Catalyst-free, Microwave | researchgate.net |

| Pyrrolo[2,1-a]isoquinolines | Isatin, Tetrahydroisoquinoline, Terminal alkyne | Benzoic Acid | acs.org |

| Imidazopyridine-fused Isoquinolinones | Groebke–Blackburn–Bienaymé (GBB) adducts | Post-condensation modification | nih.gov |

Intramolecular Cyclizations and Rearrangement Strategies

Intramolecular cyclization is a cornerstone of heterocyclic synthesis, providing a powerful means to construct ring systems from appropriately functionalized linear precursors. Several such strategies have been developed for the synthesis of the isoquinoline core.

A highly efficient and environmentally friendly method involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. nih.govrsc.org This reaction proceeds under mild conditions in water, without the need for organic solvents or ligands, to afford a range of isoquinoline derivatives in moderate to high yields. nih.govrsc.org

The Bischler−Napieralski reaction is a classic and widely used intramolecular cyclization for producing 3,4-dihydroisoquinolines. acs.orgcapes.gov.br This acid-catalyzed reaction involves the cyclization of β-arylethylamides or enamides, followed by dehydration, to form the dihydroisoquinoline ring, which can be a precursor to fully aromatized isoquinolines. acs.orgcapes.gov.br

More modern approaches utilize photochemistry. For example, a visible-light-induced intramolecular radical cyclization has been established for the synthesis of benzimidazo[2,1-a]isoquinolin-6(5H)-ones. acs.org This method features extremely mild reaction conditions and a broad substrate scope, proceeding through a radical-mediated pathway to form the fused isoquinoline system. acs.org

Table 3: Intramolecular Cyclization Strategies for Isoquinoline Synthesis This table is interactive and can be sorted by clicking on the headers.

| Strategy | Precursor | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Cyclization | (E)-2-Alkynylaryl oxime | Cu(I), Water | Isoquinoline | nih.govrsc.org |

| Bischler−Napieralski Reaction | N-(1,2-diarylethyl)amide | PCl₅ or POCl₃ | 3,4-Dihydroisoquinoline | acs.orgcapes.gov.br |

| Visible-Light Radical Cyclization | 2-Bromo-1-(2-phenyl-1H-benzo[d]imidazol-1-yl)propan-1-one | Ir(ppy)₃, Blue LED | Benzimidazo[2,1-a]isoquinolin-6(5H)-one | acs.org |

Scale-Up Synthesis Considerations

Transitioning a synthetic route from laboratory-scale to large-scale production introduces a unique set of challenges. For a complex molecule like this compound, several factors must be considered to ensure a robust, efficient, and safe process.

A primary consideration is the selection of a synthetic route that avoids problematic reagents and purification methods. Routes requiring cryogenic conditions or highly energetic reagents may be difficult to implement on a large scale. Similarly, reliance on column chromatography for purification is often a major bottleneck, being time-consuming and generating significant solvent waste. northwestern.edu The development of an acid/base cleanup procedure or a robust crystallization method is highly desirable for isolating the final product in high purity. northwestern.edu

Finally, the potential for certain methods to be scaled has been demonstrated. For instance, a visible-light-induced radical cyclization for an isoquinoline derivative was successfully conducted on a 2 mmol scale, yielding the desired product in 80%, indicating the method's potential for larger preparations. acs.org Careful evaluation of reaction thermodynamics, heat transfer, and mixing is essential to ensure that a process that works on the gram scale can be safely and effectively translated to the kilogram scale and beyond.

Chemical Transformations and Reactivity of 3 Trimethylsilyl Ethynyl Isoquinoline

Desilylation Reactions to Generate Terminal Alkynes

The removal of the trimethylsilyl (B98337) group from 3-((trimethylsilyl)ethynyl)isoquinoline is a critical step to unmask the reactive terminal alkyne, 3-ethynylisoquinoline (B3339218). This transformation, known as desilylation or deprotection, is fundamental for subsequent functionalization at the ethynyl (B1212043) moiety.

The C(sp)-Si bond is labile and can be cleaved under mild conditions, which allows for the selective removal of the TMS group in the presence of other functional groups. nih.gov Common methods employ fluoride (B91410) ion sources or basic conditions.

Tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) is a widely used reagent for this purpose due to the high affinity of fluoride for silicon. nih.gov Alternatively, basic conditions such as potassium carbonate (K₂CO₃) in methanol (B129727) (MeOH) can effectively and mildly cleave the TMS group. nih.govharvard.edu The choice of reagent can be crucial for selectivity, especially in complex molecules with multiple silyl (B83357) protecting groups of varying steric bulk. For instance, the less sterically hindered TMS group can often be removed selectively in the presence of bulkier silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers. nih.govorganic-chemistry.org Another effective reagent is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which can achieve smooth desilylation of terminal TMS-protected alkynes, even in catalytic amounts, while leaving alkyl silyl ethers intact. organic-chemistry.orggelest.com

| Reagent | Typical Solvent(s) | General Conditions | Selectivity Notes |

|---|---|---|---|

| Tetra-n-butylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | Highly effective for most silyl groups. nih.gov |

| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | Mild conditions, good for TMS alkynes. nih.govharvard.edu |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Methanol (MeOH) or other organic solvents | Room Temperature | Selective for TMS alkynes over alkyl silyl ethers. organic-chemistry.orggelest.com |

Once generated, the terminal alkyne of 3-ethynylisoquinoline becomes a versatile handle for a variety of transformations. It is a key precursor for Sonogashira cross-coupling reactions, allowing for the introduction of aryl or vinyl substituents. Furthermore, the terminal alkyne can participate in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole rings, a reaction that often proceeds in situ following desilylation. nih.gov This highlights the utility of the TMS-protected precursor, as the desilylation can be integrated into a one-pot reaction sequence. nih.gov

Cycloaddition Reactions Involving the Ethynyl Group

The electron-deficient nature of the ethynyl group on the isoquinoline (B145761) ring makes it an excellent dipolarophile or dienophile for various cycloaddition reactions. These reactions are powerful tools for constructing complex, fused heterocyclic systems. wikipedia.org

The alkyne moiety of this compound or its desilylated counterpart can react with 1,3-dipoles to form five-membered heterocyclic rings. wikipedia.orgmdpi.com A notable example is the reaction with azomethine ylides. nih.gov Azomethine ylides, generated in situ, can undergo a [3+2] cycloaddition with the alkyne. For instance, an azomethine ylide generated from the nucleophilic addition of a tertiary amine to an activated species can react with the alkyne on the isoquinoline to afford pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds after subsequent oxidation. nih.gov These fused polycyclic structures are of significant interest in medicinal chemistry. nih.gov

| 1,3-Dipole | Dipolarophile | Resulting Fused Heterocycle | Reaction Type |

|---|---|---|---|

| Azomethine Ylide | 3-Ethynylisoquinoline | Pyrrolo[2,1-a]isoquinoline derivative | [3+2] Cycloaddition |

| Nitrile Oxide | 3-Ethynylisoquinoline | Isoxazole-fused isoquinoline | [3+2] Cycloaddition |

| Azide | 3-Ethynylisoquinoline | Triazole-fused isoquinoline | [3+2] Cycloaddition (Click Chemistry) |

The ethynyl group can also act as a dienophile in aza-Diels-Alder, or Povarov, reactions. This type of [4+2] cycloaddition typically involves an electron-rich dienophile reacting with an electron-deficient diene, such as an imine activated by a Lewis acid. nih.gov In this context, the ethynylisoquinoline would serve as the dienophile. The reaction between an aryl imine (the aza-diene) and the alkyne would lead to the formation of a new, fused quinoline-type ring system. nih.gov This powerful reaction allows for the rapid construction of complex polycyclic aromatic nitrogen heterocycles from simple precursors. nih.gov

Further Functionalization of the Isoquinoline Core

Beyond the reactivity centered on the C-3 ethynyl group, the isoquinoline core itself is amenable to further functionalization. The isoquinoline ring is a privileged scaffold in medicinal chemistry, and methods to introduce substituents at various positions are of great interest. nih.govrsc.org Methodologies have been developed for introducing functional groups at the C-1, C-3, and C-4 positions of the isoquinoline ring system. nih.govrsc.org For example, after the initial elaboration of the ethynyl group, subsequent C-H activation or cross-coupling reactions could be employed to modify other positions on the isoquinoline or its fused derivatives. nih.gov This allows for the synthesis of a diverse array of complex molecules built upon the isoquinoline framework, expanding its utility in drug discovery and materials science. nih.govrsc.org

Cascade and Tandem Reactions Utilizing the Trimethylsilyl Ethynyl Moiety

Cascade and tandem reactions offer an efficient pathway to complex molecular architectures from simpler precursors in a single operation. The trimethylsilyl ethynyl group is a valuable participant in such sequences, often acting as a linchpin for the construction of fused heterocyclic systems. While specific cascade reactions commencing directly from this compound are not extensively documented, the reactivity of analogous systems provides significant insight into its potential transformations.

One pertinent example involves the rhodium-catalyzed intramolecular trans-bis-silylation of a 2-ethynyl-3-disilanylpyridine derivative, which leads to the formation of a pyridine-fused silole. mdpi.com This type of cyclization highlights the potential for the trimethylsilyl ethynyl group to participate in metal-catalyzed processes to construct novel fused ring systems. In a hypothetical scenario, a suitably functionalized this compound could undergo a similar intramolecular cyclization to yield an isoquinoline-fused silole or other heterocyclic structures, depending on the nature of the tethered reactive partner.

A plausible, though not yet reported, tandem reaction could involve an initial functionalization of the isoquinoline nitrogen, followed by a cyclization event involving the trimethylsilyl ethynyl group. For instance, N-alkylation with a substrate containing a suitable pendant group could set the stage for an intramolecular addition to the alkyne, leading to the formation of a polycyclic system.

The following table details a relevant rhodium-catalyzed trans-bis-silylation reaction of a silylethynylpyridine derivative, illustrating the potential for such cyclizations.

| Reactant | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-(1,1,2,2,2-Pentamethyldisilanyl)-2-(trimethylsilylethynyl)pyridine | [RhCl(CO)2]2 | Toluene | 110 | 1,1-Dimethyl-2,3-bis(trimethylsilyl)-1H-silolo[3,2-b]pyridine | 46 | mdpi.com |

Oxidative Transformations and C-C Bond Formation

The this compound molecule offers multiple sites for oxidative transformations and carbon-carbon bond forming reactions. The isoquinoline nucleus is susceptible to oxidative C-H functionalization, and the trimethylsilyl ethynyl group can be a versatile partner in various coupling reactions.

The trimethylsilyl group often serves as a removable protecting group for the terminal alkyne. Its removal, typically with a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF) or under basic conditions, would yield 3-ethynylisoquinoline. This terminal alkyne is a key precursor for a variety of C-C bond forming reactions, most notably the Sonogashira coupling. The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, would allow for the introduction of a wide range of substituents at the 3-position of the isoquinoline ring.

Furthermore, oxidative coupling reactions involving the isoquinoline core are well-established. For instance, isoquinolones can undergo rhodium-catalyzed oxidative annulation with alkynes or olefins via C-H activation. While these reactions have not been specifically reported for this compound, it is conceivable that the isoquinoline moiety could undergo such transformations. The presence of the electron-withdrawing trimethylsilyl ethynyl group might influence the regioselectivity of the C-H activation.

Direct C-C bond formation involving the trimethylsilylalkyne without prior deprotection is also possible under specific catalytic conditions. For example, certain cross-coupling reactions can proceed with cleavage of the C-Si bond. Additionally, the alkyne moiety can participate in cycloaddition reactions, further expanding the possibilities for C-C bond formation and the synthesis of complex polycyclic structures.

The following table summarizes potential C-C bond forming reactions for this compound, based on established methodologies for related compounds.

| Starting Material | Reaction Type | Key Reagents | Potential Product | Reference for Analogy |

|---|---|---|---|---|

| 3-Ethynylisoquinoline (from deprotection) | Sonogashira Coupling | Ar-X, Pd catalyst, Cu(I) co-catalyst, base | 3-(Arylethynyl)isoquinoline | General Sonogashira Reaction Principles |

| This compound | Oxidative C-H Annulation | Alkene/Alkyne, Rh(III) catalyst, oxidant | Fused polycyclic isoquinoline derivative | Oxidative coupling of isoquinolones |

Spectroscopic and Structural Characterization Methodologies

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of a compound by comparing the experimentally measured mass with the calculated exact masses of possible formulas. For 3-((Trimethylsilyl)ethynyl)isoquinoline (C₁₄H₁₅NSi), the exact mass can be calculated and compared with the experimental value to confirm its elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique used in mass spectrometry that is particularly well-suited for analyzing polar and high molecular weight compounds. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the analyte molecules become charged ions, which are then analyzed by the mass spectrometer. For this compound, ESI-MS would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺, allowing for the confirmation of its molecular weight.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a compound like this compound, LC-MS serves as a critical tool for confirmation of molecular weight and for obtaining structural information through fragmentation analysis.

In a typical LC-MS analysis, the compound is first passed through an HPLC system to separate it from any impurities. The eluent from the chromatography column is then introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as it is a soft ionization method that typically leaves the molecular ion intact. mdpi.com The mass analyzer, such as a quadrupole or time-of-flight (TOF) instrument, then separates the ions based on their mass-to-charge ratio (m/z). mdpi.com

For this compound (Molecular Formula: C₁₄H₁₅NSi), the expected mass of the protonated molecule [M+H]⁺ would be approximately 226.36 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is crucial for confirming the elemental composition of the molecule. mdpi.com Further structural details can be elucidated through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented and the resulting fragment ions are analyzed. The fragmentation pattern often reveals characteristic losses, such as the cleavage of the trimethylsilyl (B98337) group, providing definitive structural confirmation. nih.gov

| Parameter | Description | Information Yielded for this compound |

|---|---|---|

| Ionization Technique | Methods like Electrospray Ionization (ESI) or Electron Ionization (EI) are used to generate charged ions from the molecule. | Confirmation of the molecular ion peak [M+H]⁺. |

| Mass Analyzer | Instruments such as Time-of-Flight (TOF) or Quadrupole separate ions based on their mass-to-charge (m/z) ratio. | Precise molecular weight determination, confirming the molecular formula C₁₄H₁₅NSi. mdpi.combldpharm.com |

| Fragmentation Analysis (MS/MS) | The molecular ion is fragmented and the resulting pattern is analyzed. | Structural elucidation through characteristic fragmentation of the isoquinoline (B145761) ring and the trimethylsilyl group. nih.gov |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

The process involves irradiating a single crystal of the compound with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, it is possible to calculate a three-dimensional map of the electron density within the crystal. This map is then used to determine the exact position of each atom in the molecule and in the crystal lattice. For heterocyclic compounds like isoquinoline derivatives, X-ray crystallography can confirm the planarity of the aromatic system and reveal the spatial orientation of substituents, such as the (trimethylsilyl)ethynyl group.

While this technique is invaluable for unambiguous structure determination, its application is contingent upon the ability to grow a high-quality single crystal of the compound, which can sometimes be a challenging process. A search of relevant literature did not yield a published crystal structure for this compound.

Chromatographic Purification and Analysis Techniques

Chromatographic methods are fundamental to the isolation and purity assessment of synthetic compounds like this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used extensively to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. The stationary phase is typically a thin layer of an adsorbent like silica (B1680970) gel or aluminum oxide coated on a plate of glass or aluminum.

For the analysis of this compound, a small spot of the sample solution is applied to the baseline of a silica gel plate. The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase), such as ethyl acetate (B1210297) and hexane. mdpi.com The mobile phase ascends the plate via capillary action, and the components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. nih.gov Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value. The separated spots are typically visualized under UV light (254 nm), where UV-active compounds like isoquinolines appear as dark spots. mdpi.comnih.gov

| Parameter | Typical Implementation | Purpose |

|---|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plates. mdpi.com | Provides a polar surface for separation based on polarity. nih.gov |

| Mobile Phase (Eluent) | Mixtures of non-polar and polar solvents, e.g., Hexane/Ethyl Acetate. mdpi.comrochester.edu | Carries the sample components up the plate; the ratio is adjusted to achieve optimal separation. |

| Visualization | UV lamp (254 nm). mdpi.com | Allows for the detection of UV-active compounds. |

| Retention Factor (Rf) | Calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Helps in identifying compounds and selecting conditions for column chromatography (an Rf of ~0.3 is often ideal for the target compound). rochester.edu |

Flash column chromatography is a standard and efficient preparative technique used for the purification of organic compounds from reaction mixtures on a milligram to gram scale. wisc.edu It operates on the same principles as TLC but is used for bulk separation rather than analysis. The method utilizes a glass column packed with a stationary phase, typically silica gel (e.g., 200-400 mesh), and a solvent system (eluent) determined from prior TLC analysis. wisc.edu

To purify this compound, the crude reaction mixture is concentrated and loaded onto the top of the silica gel column. rochester.edu The eluent is then passed through the column under moderate pressure, usually from compressed air or nitrogen. wisc.edu This applied pressure increases the flow rate of the mobile phase, significantly reducing the separation time compared to traditional gravity-fed column chromatography. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. The fractions containing the pure compound are then combined and the solvent is removed by evaporation to yield the purified this compound. mdpi.com

| Parameter | Typical Specification | Function |

|---|---|---|

| Stationary Phase | Silica gel (40–63 µm particle size). mdpi.com | Adsorbent for separating the crude mixture. |

| Eluent | Determined by TLC; often a gradient of solvents like hexane/ethyl acetate is used, starting with a lower polarity. rochester.edu | To move compounds through the column at different rates. |

| Pressure | Positive pressure (air or nitrogen). wisc.edu | To accelerate the flow of the eluent and shorten purification time. |

| Loading Method | The crude sample is dissolved in a minimal amount of solvent and applied to the column, or adsorbed onto a small amount of silica gel (dry loading). rochester.edu | To apply the sample in a concentrated band at the top of the column. |

Medium Pressure Liquid Chromatography (MPLC) is a preparative liquid chromatography technique that bridges the gap between low-pressure flash chromatography and high-performance liquid chromatography (HPLC). It is an automated system that uses pumps to deliver the mobile phase through a packed column at pressures typically ranging from 100 to 400 psi.

MPLC systems offer higher resolution and more reproducible results than flash chromatography, making them suitable for more challenging separations or for purifying larger quantities of material. The use of pre-packed, disposable columns is common, which ensures consistent performance and saves time on column packing. While specific MPLC conditions for the purification of this compound are not detailed in the surveyed literature, the technique is well-suited for the purification of heterocyclic intermediates of its class, offering a scalable and automated alternative to traditional flash chromatography.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. nih.gov It is the gold standard for determining the purity of chemical compounds due to its high resolution, sensitivity, and precision. researchgate.net

For purity assessment of this compound, a reversed-phase HPLC method is commonly employed. researchgate.net In this mode, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. nih.govresearchgate.net A small, precise volume of the sample solution is injected into the system. The components are separated based on their hydrophobicity, with more non-polar compounds being retained longer on the column. A detector, most commonly a UV-Vis detector set to a wavelength where the isoquinoline ring absorbs strongly, measures the concentration of the compound as it elutes from the column. The output is a chromatogram, which plots the detector response against retention time. The purity of the sample is determined by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram. sigmaaldrich.com

| Parameter | Typical Specification | Role in Purity Analysis |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size). nih.gov | Separates compounds based on hydrophobicity. |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water. nih.govresearchgate.net | Elutes the compounds from the column. The composition is optimized for best resolution. |

| Flow Rate | Typically 1.0 mL/min. nih.gov | Controls the speed of the separation and retention times. |

| Detection | UV-Vis detector. | Quantifies the amount of compound eluting from the column. |

| Output | Chromatogram showing peaks with specific retention times and areas. sigmaaldrich.com | The area of the main peak relative to the total peak area gives the percentage purity. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for the structural elucidation of "this compound." This method provides valuable insights into the vibrational modes of the molecule's functional groups, allowing for the confirmation of its key structural features: the isoquinoline nucleus, the carbon-carbon triple bond of the ethynyl (B1212043) linker, and the trimethylsilyl group. While a complete, experimentally recorded spectrum for this specific compound is not widely published, a detailed analysis can be conducted based on the characteristic absorption frequencies of its constituent parts.

The IR spectrum of "this compound" is expected to exhibit a series of distinct absorption bands that correspond to the stretching and bending vibrations of its specific bonds. The most diagnostic of these are the sharp, weak to medium intensity band for the alkyne C≡C stretch, and the strong bands associated with the Si-C and Si-CH₃ vibrations of the trimethylsilyl group. Furthermore, the spectrum will be characterized by absorptions arising from the aromatic isoquinoline ring system.

Detailed research findings on analogous structures, such as other silylated isoquinolines and related aromatic alkynes, support the assignment of these characteristic vibrational frequencies. The presence and position of these bands serve as a molecular fingerprint, confirming the successful synthesis and structural integrity of the compound.

The following table summarizes the expected characteristic IR absorption frequencies for "this compound" based on established data for its functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretching | Aromatic (Isoquinoline) | 3100-3000 | Medium to Weak |

| C-H Stretching | Aliphatic (Trimethylsilyl) | 2960-2850 | Medium to Strong |

| C≡C Stretching | Alkyne | 2175-2100 | Weak to Medium |

| C=C and C=N Stretching | Aromatic Ring (Isoquinoline) | 1620-1450 | Medium to Strong |

| CH₃ Bending | Trimethylsilyl | 1450-1400 | Medium |

| Si-CH₃ Rocking/Bending | Trimethylsilyl | 1260-1240 | Strong |

| C-H In-Plane Bending | Aromatic (Isoquinoline) | 1300-1000 | Medium |

| Si-C Stretching | Trimethylsilyl | 870-760 | Strong |

| C-H Out-of-Plane Bending | Aromatic (Isoquinoline) | 900-675 | Strong |

Computational and Theoretical Investigations

Mechanistic Studies of Reaction Pathways

Mechanistic studies are crucial for understanding how 3-((trimethylsilyl)ethynyl)isoquinoline is formed and how it participates in chemical reactions. These investigations often involve the computational modeling of reaction coordinates to identify transition states, intermediates, and to determine the most favorable reaction pathways.

One of the common routes for the synthesis of substituted isoquinolines involves transition-metal-catalyzed annulation reactions. For instance, the synthesis of 3-alkynylated isoquinolines can be achieved via a Co(II)-catalyzed [4+2] annulation. researchgate.net A plausible mechanistic cycle for such a reaction to form a compound like this compound would be investigated to understand the role of the catalyst and the energetics of each step. Similarly, Rh(III)-catalyzed C-H annulation of arylaldimines with alkynes presents another potential synthetic route whose mechanism can be computationally explored. researchgate.net

Deuterium labeling and control experiments can provide experimental evidence to support or refute computationally proposed mechanisms. For example, in the hydrosilylation of isoquinolines, deuterium-labeled silanes and acids can help trace the origin of protons in the final product, corroborating a stepwise hydrogen atom transfer (HAT)/radical recombination mechanism. nih.gov While specific studies on this compound are not prevalent, the general principles from related isoquinoline (B145761) syntheses would guide the investigation of its formation pathways.

| Intermediate Structures | Stable or semi-stable species formed during the reaction. | Geometry optimization at the chosen level of theory. |

Density Functional Theory (DFT) Calculations and Energy Profile Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations can provide a wealth of information about its geometry, stability, and reactivity.

A typical DFT study would begin with the optimization of the molecule's geometry to find its lowest energy conformation. From this optimized structure, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they provide insights into the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com

Energy profile analysis involves mapping the energy of the system as it progresses along a reaction coordinate. This is essential for understanding the feasibility and kinetics of a reaction. For the synthesis of this compound, DFT would be used to calculate the energies of reactants, intermediates, transition states, and products, allowing for the construction of a detailed energy profile diagram. This would reveal the rate-determining step of the reaction and provide a theoretical basis for optimizing reaction conditions.

Table 2: Representative DFT-Calculated Electronic Properties

| Property | Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |

Molecular Modeling and Docking Studies (excluding biological implications)

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. In a non-biological context, molecular modeling of this compound can be used to study its physical properties and interactions with other molecules or materials.

For instance, molecular dynamics (MD) simulations could be employed to study the conformational flexibility of the molecule and its behavior in different solvents. This can provide insights into its solubility and how it might behave in a solution-phase reaction. Furthermore, modeling can be used to predict macroscopic properties such as density and viscosity, which are important for chemical engineering applications.

Docking studies, while often associated with drug discovery, can also be used in a non-biological context to study the binding of a molecule to a surface or within a porous material. For this compound, this could be relevant for applications in materials science, such as its adsorption onto a catalyst support or its incorporation into a polymer matrix. The principles of identifying favorable binding poses and calculating binding energies are transferable to these non-biological systems.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, which can be invaluable for the characterization of novel compounds like this compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. rsc.orgresearchgate.netnrel.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the 1H and 13C NMR spectra. researchgate.net These predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound. The accuracy of these predictions has improved significantly with the development of new functionals and basis sets.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value (Hypothetical) |

|---|---|---|

| 1H NMR (δ, ppm) | 7.5-8.5 (aromatic), 0.3 (TMS) | 7.6-8.6 (aromatic), 0.35 (TMS) |

| 13C NMR (δ, ppm) | 120-150 (aromatic), 90-105 (alkynyl), 0 (TMS) | 122-152 (aromatic), 92, 103 (alkynyl), -0.5 (TMS) |

| IR (cm-1) | ~2150 (C≡C stretch), ~1250 (Si-C stretch) | ~2155 (C≡C stretch), ~1255 (Si-C stretch) |

| UV-Vis (λmax, nm) | 280, 320 | 285, 325 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Advanced Applications and Research Directions

Utility as Precursors for Complex Chemical Entities

The primary utility of 3-((trimethylsilyl)ethynyl)isoquinoline as a precursor stems from the dual functionality of the (trimethylsilyl)ethynyl group. The trimethylsilyl (B98337) (TMS) moiety serves as a protecting group for the terminal alkyne. This protection is crucial as it allows the molecule to undergo various chemical transformations without the interference of the acidic acetylenic proton. The TMS group can be selectively removed under mild basic conditions, such as hydrolysis with potassium carbonate in methanol (B129727), to reveal the terminal alkyne. harvard.edu

This unveiled ethynyl (B1212043) group is a highly versatile functional handle for constructing more complex molecular architectures. It can readily participate in a variety of powerful coupling reactions, most notably the Sonogashira cross-coupling, which forms carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides. harvard.edumdpi.com This methodology provides a direct route to extend the π-conjugated system of the isoquinoline (B145761) core, enabling the synthesis of a wide array of complex organic molecules for various applications in medicinal chemistry and materials science. The controlled, sequential nature of TMS protection and deprotection provides chemists with precise control over synthetic sequences, making it an essential strategy in multistep synthesis.

Applications in Materials Science

The unique electronic and photophysical properties of the isoquinoline ring system, combined with the extended conjugation offered by the ethynyl linker, position this compound as a compound of significant interest in materials science. bldpharm.com Its applications are particularly prominent in the development of advanced optical and functional materials.

This compound has been identified as an organic monomer with potential for Aggregation-Induced Emission (AIE). bldpharm.com AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. researchgate.netrsc.org This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores.

The mechanism behind AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. researchgate.netnih.gov In dilute solutions, molecules can undergo low-frequency rotational or vibrational motions that provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. When the molecules aggregate, these intramolecular motions are physically hindered, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong light emission. researchgate.net The isoquinoline scaffold is a component in the design of molecules with AIE characteristics. researchgate.net The study of AIE properties typically involves observing a significant enhancement in fluorescence intensity as the fraction of a poor solvent (like water) is gradually increased in a solution of the compound in a good solvent (like THF). mdpi.com

Isoquinoline derivatives have garnered considerable interest for their fluorescent properties, making them attractive candidates for sensors, probes, and organic light-emitting diodes (OLEDs). nih.govarkat-usa.org The fluorescence of these compounds can be tuned by introducing various substituents, particularly at the 3-position of the isoquinoline ring. nih.govresearchgate.net

The structure of this compound is well-suited for creating fluorescent materials. The ethynyl group extends the π-conjugation of the aromatic isoquinoline core, which typically leads to a red-shift in absorption and emission spectra and can enhance the fluorescence quantum yield. The trimethylsilyl group, while primarily protective, can also improve solubility in organic solvents. Furthermore, related structures containing the (trimethylsilyl)ethynyl moiety attached to other aromatic cores have been successfully employed as fluorescent sensors. mdpi.com Research into various 3-substituted isoquinolines has demonstrated their potential, with some derivatives exhibiting significant fluorescence quantum yields, as illustrated in the table below based on related compounds. nih.gov

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|

| 1-(isoquinolin-3-yl)pyrrolidin-2-one | 363 | 422 | 0.612 |

| 1-(isoquinolin-3-yl)imidazolidin-2-one | 377 | 432 | 0.675 |

| 1-(isoquinolin-3-yl)-3-methylimidazolidin-2-one | 380 | 448 | 0.479 |

Mesoporous materials, such as mesoporous silica (B1680970), are characterized by their ordered pore structures and high surface areas, making them excellent hosts for functional organic molecules. researchgate.netmdpi.com Integrating fluorescent molecules like this compound into these porous networks can lead to the development of hybrid materials with enhanced stability and processability, suitable for applications in sensing, catalysis, and drug delivery. mdpi.com

The integration can be achieved through non-covalent interactions or by covalent grafting. mdpi.com For covalent attachment, the surface of the mesoporous silica is often first functionalized with linker molecules, such as 3-aminopropyltrimethoxysilane (B80574) (APTMS), which introduce reactive groups (e.g., amines) onto the surface. The isoquinoline derivative can then be chemically bonded to these groups. This approach allows for precise control over the distribution and concentration of the active molecules within the porous host, preventing leaching and aggregation-caused quenching, while harnessing the unique optical properties of the isoquinoline core. mdpi.com

Exploration of Novel Synthetic Pathways for Fused Heterocycles

The reactive nature of the terminal alkyne in 3-ethynylisoquinoline (B3339218) (after deprotection) makes it a valuable starting material for exploring novel synthetic pathways to create fused polycyclic heterocycles. Fused nitrogen heterocycles are privileged structures in medicinal chemistry and materials science. The combination of the isoquinoline nitrogen and the adjacent alkyne functionality provides a powerful platform for designing intramolecular cyclization reactions.

This arrangement is conducive to transition-metal-catalyzed annulation reactions, where the alkyne can react with a C-H bond on the isoquinoline ring or with an external coupling partner to construct a new ring system. Such cascade reactions can rapidly build molecular complexity from a relatively simple starting material. nih.gov While specific examples starting directly from this compound are an area of ongoing research, the known reactivity of terminal alkynes suggests its high potential for synthesizing novel tricyclic and tetracyclic frameworks that are otherwise difficult to access.

Strategic Building Blocks in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to efficiently generate libraries of structurally diverse and complex small molecules for biological screening. nih.govcam.ac.uk Unlike target-oriented synthesis, which focuses on a single product, DOS explores chemical space by creating a multitude of different molecular scaffolds from a common starting material.

This compound is an excellent building block for DOS for several reasons.

Scaffold Rigidity and Complexity : It provides a rigid, three-dimensional isoquinoline core, which is a desirable feature for creating drug-like molecules.

Orthogonal Reactivity : The protected alkyne offers a reaction site that is orthogonal to potential reactions at the nitrogen atom or on the aromatic rings. This allows for stepwise, controlled diversification.

Multiple Reaction Sites : The molecule contains several potential points for modification: the alkyne, the nitrogen atom, and various positions on the aromatic rings that can be functionalized.

The utility of the isoquinoline core in DOS has been demonstrated in studies where related dihydroisoquinolines were used in annulation reactions to produce novel and complex polycyclic spiro-heterocyclic frameworks. mdpi.com By incorporating this compound into a DOS workflow, chemists can leverage the reactivity of the alkyne for cyclizations, couplings, and click reactions, while functionalizing other parts of the molecule to rapidly generate a library of unique compounds. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.